3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride
Description
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride, commonly known as Lapatinib (CAS: 231277-92-2), is a tyrosine kinase inhibitor belonging to the 4-anilinoquinazoline class. Its chemical structure features a quinazoline core substituted with a 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl group and a furan-linked methylsulfonylethylamino moiety . This compound selectively inhibits epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), making it clinically significant for treating HER2-positive advanced or metastatic breast cancer . Lapatinib’s trifluoromethyl and halogenated substituents enhance metabolic stability and target binding affinity, a hallmark of fluorinated pharmaceuticals .
Properties
IUPAC Name |
2-chloro-1-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHDQNZOFFCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Halogenation
The foundational approach to synthesizing 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride involves sequential nucleophilic substitution and halogenation steps. A representative method begins with the reaction of o-chlorophenol with 3-fluorobenzyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the substitution, yielding 1-chloro-2-((3-fluorobenzyl)oxy)benzene. This intermediate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 40°C, introducing a bromine atom at the para position relative to the methoxy group.
Critical to this pathway is the choice of solvent. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing ionic intermediates, while dichloromethane provides an inert medium for bromination. Yield optimization studies indicate that maintaining a 1:1 molar ratio of substrate to NBS minimizes side reactions such as di-bromination.
Trifluoromethylation Strategies
The introduction of the trifluoromethyl group constitutes a pivotal challenge. Patent literature describes two primary approaches:
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Direct Fluorination : Reaction of brominated intermediates with silver(I) fluoride (AgF) in acetonitrile at 80°C achieves approximately 65% conversion. This method requires anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.
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Ullmann-Type Coupling : Copper-mediated coupling of aryl bromides with trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylacetamide (DMAc) at 120°C provides higher yields (78–82%) but demands rigorous exclusion of oxygen.
Comparative data reveals that the Ullmann method offers superior regioselectivity, particularly when electron-withdrawing groups like the methoxy substituent are present.
Process Optimization and Scalability
Solvent System Analysis
Solvent selection profoundly impacts reaction efficiency and purity:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 4.2 | 89 |
| Dichloromethane | 8.9 | 2.1 | 76 |
| Acetonitrile | 37.5 | 3.8 | 82 |
Data adapted from synthesis protocols demonstrates that DMF optimally balances solubility and reaction rate for the initial substitution step. However, environmental and toxicity concerns drive interest in alternative solvents. Recent studies propose cyclopentyl methyl ether (CPME) as a greener substitute, achieving comparable yields (85%) with improved recyclability.
Catalytic Innovations
The development of heterogeneous catalysts addresses limitations in traditional homogeneous systems:
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Zeolite-Supported Cu Nanoparticles : Enhance trifluoromethylation efficiency by 18% compared to homogeneous CuI, attributed to increased surface area and reduced metal leaching.
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Palladium on Carbon (Pd/C) : Facilitates hydrogenolysis of protecting groups in later stages, with turnover numbers (TON) exceeding 1,500 in continuous flow systems.
These advancements significantly improve process economics for industrial-scale production.
Purification and Characterization
Crystallization Techniques
Post-synthetic purification employs multi-stage crystallization:
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Anti-Solvent Precipitation : Addition of n-heptane to crude product solutions in ethyl acetate induces crystallization, removing polymeric byproducts.
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Temperature-Gradient Recrystallization : Gradual cooling from 60°C to 0°C in isobutyl acetate/nitromethane mixtures yields high-purity (>99.5%) crystals suitable for pharmaceutical applications.
X-ray diffraction analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.
Spectroscopic Validation
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¹⁹F NMR : Displays characteristic signals at δ -63.8 ppm (CF₃), -112.4 ppm (Ar-F).
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HRMS : Molecular ion peak at m/z 348.0241 (calc. 348.0238 for C₁₄H₈ClF₄O).
Consistent absence of peaks corresponding to dechlorinated byproducts (<0.2%) validates the selectivity of modern synthetic routes.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses scalability challenges:
Environmental Impact Mitigation
Life-cycle assessments identify two key areas for improvement:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxy derivatives or other reduced forms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H9ClF4O
- Molecular Weight : 304.66 g/mol
- IUPAC Name : 1-chloro-2-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
The compound features a chlorobenzene ring with methoxy and trifluoromethyl substituents, which enhance its reactivity and biological interactions.
Chemistry
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride serves as an intermediate in the synthesis of complex organic molecules . Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles.
- Oxidation and Reduction Reactions : Participates in redox reactions altering the oxidation state.
- Coupling Reactions : Involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology
This compound has been investigated for its potential biological activities , particularly:
- Enzyme Inhibition : Studies have shown that it can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and implicated in diseases such as cancer and arthritis.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for designing molecules with specific pharmacological properties.
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | Mechanism | Findings |
|---|---|---|---|
| Study A | MMP Inhibition | Enzyme Binding | Significant inhibition of MMP-13 at low concentrations. |
| Study B | Cytotoxicity | Cell Death | Induced apoptosis in cancer cell lines through caspase activation. |
| Study C | Antimicrobial Activity | Membrane Disruption | Exhibited antibacterial effects against Gram-positive bacteria. |
MMP Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed potent inhibition of MMPs, particularly MMP-13, which is involved in cartilage degradation in osteoarthritis. This suggests potential therapeutic applications for joint diseases.
Cytotoxic Effects
In vitro studies revealed that this compound could induce apoptosis in several cancer cell lines, indicating its potential as an anticancer agent through caspase activation.
Antimicrobial Properties
Recent investigations into antimicrobial effects indicated significant activity against certain strains of bacteria, particularly those resistant to conventional antibiotics. This positions it as a candidate for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Lapatinib shares structural homology with other quinazoline-based kinase inhibitors but exhibits distinct pharmacological properties due to substituent variations. Below is a comparative analysis with key analogs:
Key Differences and Implications
Substituent Effects on Selectivity: Lapatinib’s 3-fluorophenyl methoxy group enhances hydrophobic interactions with HER2’s kinase domain, enabling dual EGFR/HER2 inhibition. In contrast, Gefitinib’s morpholinopropoxy chain restricts it to EGFR . Vandetanib’s bromo-fluorophenyl and piperidinylmethoxy groups broaden its activity to vascular endothelial growth factor receptor (VEGFR), aiding anti-angiogenic effects .
Fluorination and Bioavailability: Fluorine atoms in Lapatinib (e.g., trifluoromethyl, 3-fluorophenyl) improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Erlotinib .
Clinical Efficacy :
- Lapatinib’s dual kinase inhibition reduces drug resistance in HER2+ cancers, whereas EGFR-specific inhibitors like Gefitinib face resistance due to HER2 upregulation .
- AST-1306, an acrylamide-modified analog, shows irreversible EGFR/HER2 binding but remains experimental .
Antifungal and Antiproliferative Context
- Methoxy Group Positioning: Increasing methoxy groups in geranylphenols () enhance antifungal activity, mirroring how Lapatinib’s halogenated methoxy group optimizes kinase binding.
- Fluorophenyl in Anticancer Agents : Triazole derivatives with fluorophenyl groups (e.g., compound 1c in ) exhibit antiproliferative effects, underscoring fluorine’s role in enhancing drug-receptor interactions.
Biological Activity
3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443328-50-4) is a synthetic organic compound notable for its potential biological activities. This compound features a complex structure that includes a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and agrochemicals.
The molecular formula of this compound is , with a molecular weight of approximately 304.6711 g/mol. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉ClF₄O |
| Molecular Weight | 304.6711 g/mol |
| CAS Number | 1443328-50-4 |
| Purity | 97% GC-FID |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential effects on cellular processes, including cytotoxicity, enzyme inhibition, and antimicrobial properties.
Cytotoxicity
Research indicates that fluorinated compounds often exhibit significant cytotoxic effects due to their ability to disrupt cellular membranes and interfere with metabolic processes. The specific cytotoxicity of this compound has been assessed against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound's structural features allow it to interact with specific enzymes. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or enhanced toxicity due to reduced metabolism .
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against various bacterial strains, indicating potential applications in developing new antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
Case Studies
- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxic potential at higher concentrations .
- Enzyme Interaction Study : Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results demonstrated that the compound acts as a competitive inhibitor, altering the metabolism of other drugs when co-administered .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
